Nboh-2C-CN

5-HT2A Receptor Pharmacological Probe Selectivity Profile

Non-selective 5-HT2A agonists like DOI confound behavioral readouts, while NBOMe analogs suffer rapid hepatic clearance. NBOH-2C-CN solves this with engineered selectivity and metabolic stability. • 100-fold selective 5-HT2A agonist (Ki=1.3nM) vs. 5-HT2C, eliminating off-target confounds in HTR and drug discrimination models. • High brain penetrance (Papp=29×10⁻⁶ cm/s; free brain Cmax≈200nM within 15 min) ensures robust central target engagement. • Validated LC-MS/MS method for plasma & brain tissue quantification accelerates PK/PD studies.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
CAS No. 1391489-32-9
Cat. No. B1652126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNboh-2C-CN
CAS1391489-32-9
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N
InChIInChI=1S/C18H20N2O3/c1-22-17-10-15(11-19)18(23-2)9-13(17)7-8-20-12-14-5-3-4-6-16(14)21/h3-6,9-10,20-21H,7-8,12H2,1-2H3
InChIKeyVWEDZTZAXHMZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NBOH-2C-CN: Selective 5‑HT₂A Agonist


NBOH-2C-CN (also referred to as 25CN-NBOH) is a synthetic phenethylamine derivative that acts as a high‑affinity, selective agonist at the serotonin 5‑HT₂A receptor . It was developed in 2011 at the University of Copenhagen as a pharmacological probe [1]. The compound exhibits nanomolar affinity for the human 5‑HT₂A receptor (Ki = 1.3 nM) and is distinguished by its robust selectivity over the closely related 5‑HT₂C and 5‑HT₂B receptor subtypes .

Selective 5‑HT₂A receptor agonist probe
CNS-penetrant tool compound with reported brain exposure
Improved metabolic stability over NBOMe analogs

Why NBOH-2C-CN Over Other 5‑HT₂A Agonists


Within the class of 5‑HT₂A agonists, simple potency alone is an insufficient basis for scientific selection. Compounds such as 25B‑NBOMe and 25I‑NBOMe exhibit even higher affinity (Ki 0.05–0.044 nM) but suffer from extremely rapid hepatic clearance (e.g., 25B‑NBOMe is degraded very rapidly by human liver microsomes) [1] and substantial off‑target binding [2], which confounds behavioral and functional readouts. Conversely, the widely used reference agonist DOI (2,5‑dimethoxy‑4‑iodoamphetamine) lacks subtype selectivity (Ki ratio ~1‑3 for 5‑HT₂A vs. 5‑HT₂C) [3] and displays moderate brain penetration [4]. NBOH‑2C‑CN is specifically engineered to address these limitations, offering a quantifiable balance of high receptor selectivity, improved metabolic stability relative to NBOMe analogs, and demonstrable brain penetrance. This unique profile means that substituting a generic 5‑HT₂A agonist risks introducing either target‑unrelated effects or insufficient in vivo exposure, thereby compromising experimental reproducibility and data interpretation.

Target
NBOH‑2C‑CN
Balanced selectivity, CNS penetration, and metabolic stability designed for in vivo 5‑HT₂A studies.
Common Substitute
25B‑NBOMe / 25I‑NBOMe
Higher affinity but rapid hepatic clearance may reduce in vivo exposure predictability and increase off-target readouts.
Target
NBOH‑2C‑CN
High 5‑HT₂A/5‑HT₂C selectivity supports attribution of effects to the intended receptor.
Reference Agonist
DOI
Minimal subtype selectivity may confound behavioral and cellular readouts through 5‑HT₂C co-activation.

NBOH-2C-CN: Procurement Evidence


5‑HT₂A Selectivity vs. DOI

NBOH-2C-CN demonstrates a functional selectivity ratio for 5‑HT₂A over 5‑HT₂C ranging from 30‑fold to 180‑fold, as measured by Δlog(Rmax/EC50) values in inositol phosphate and intracellular Ca²⁺ mobilization assays [1]. In contrast, the widely used reference agonist (±)-DOI exhibits minimal selectivity, with a 5‑HT₂A/5‑HT₂C affinity ratio of approximately 1‑3 [2]. This stark difference in subtype discrimination directly impacts the interpretation of behavioral and cellular studies, where 5‑HT₂C activation can be a significant confounding factor.

5‑HT₂A Selectivity vs. DOI
Reported
30‑ to 180‑fold functional selectivity over 5‑HT₂C (DOI: 1‑ to 3‑fold)
Supports 5‑HT₂A-specific attribution in behavioral and cellular studies.
Inositol phosphate and Ca²⁺ mobilization assays.
5-HT2A Receptor Pharmacological Probe Selectivity Profile

Metabolic Stability vs. NBOMe Analogs

In vitro biotransformation studies using human liver microsomes reveal that NBOH-2C-CN is degraded slower and is more metabolically stable compared to other NBOMe compounds investigated to date [1]. Specifically, 25B-NBOMe is characterized by very rapid degradation [2], which contributes to its low oral bioavailability and short duration of action. The improved stability of NBOH-2C-CN translates to more predictable and sustained in vivo exposure.

Metabolic Stability vs. NBOMe Analogs
Reported
Slower degradation than 25B‑NBOMe in human liver microsomes
May support more sustained in vivo exposure and reduced dosing frequency.
Qualitative improvement; quantitative half-life data not specified.
Drug Metabolism Pharmacokinetics NBOMe Analogs

Brain Penetrance & Efflux Profile

NBOH-2C-CN displays high in vitro permeability (Papp = 29 × 10⁻⁶ cm/s) and is not subject to significant P‑glycoprotein‑mediated efflux in cellular transport barrier models [1]. In vivo, a 3 mg/kg subcutaneous dose in mice yields free (unbound) brain concentrations of ~200 nM within 15 minutes, demonstrating rapid and efficient brain penetration [1]. This is in contrast to many other 5‑HT₂A ligands, which either exhibit poor permeability or are actively exported from the CNS.

Brain Penetrance & Efflux
Context-dependent
Papp = 29×10⁻⁶ cm/s; free brain Cmax ~200 nM (15 min)
Indicates rapid brain penetration relevant to CNS target engagement studies.
In vivo mouse PK; model-relevant exposure context.
Blood‑Brain Barrier CNS Drug Delivery In Vivo Pharmacokinetics

Off‑Target Selectivity Profile

In a broad off‑target screening panel at a concentration of 10 μM, NBOH-2C-CN displayed either substantially weaker activity or complete inactivity at a plethora of other receptors, transporters, and kinases [1]. This includes negligible activity at serotonin 5‑HT₁A, 5‑HT₁B, 5‑HT₁D, and adrenergic α₁ receptors (all Ki > 10,000 nM) [2]. This profile is superior to that of many NBOMe analogs, which demonstrate significant affinity for the serotonin transporter (SERT) and dopamine D₂ receptors (e.g., 25B‑NBOMe Ki = 840 nM for both) [3].

Off‑Target Selectivity
Reported
Weak/inactive at >50 targets at 10 µM; 25B‑NBOMe SERT/D₂ Ki = 840 nM
Reduced off-target confounding risk in complex in vivo systems.
Radioligand binding panel at recombinant human receptors.
Off‑Target Pharmacology Selectivity Safety Pharmacology

Validated LC‑MS/MS Method for Brain & Plasma

A fully validated LC‑MS/MS method has been developed and published for the quantification of NBOH-2C-CN in rat plasma and brain tissue [1]. The method employs a simple phospholipid removal sample clean‑up and includes the putative metabolite 2C‑CN, enabling comprehensive pharmacokinetic and metabolism studies [1]. This validated bioanalytical workflow provides a significant advantage for researchers planning in vivo experiments, as it eliminates the need for extensive method development and validation.

LC‑MS/MS Method
Reported
Validated method for rat plasma and brain tissue
Accelerates PK/PD study setup; reduces method development burden.
Phospholipid removal clean‑up; includes putative metabolite.
Bioanalysis LC‑MS/MS Pharmacokinetics

In Vivo 5‑HT₂A‑Specific Behavioral Efficacy

NBOH-2C-CN dose‑dependently elicits the head‑twitch response (HTR) in mice, a well‑established behavioral correlate of 5‑HT₂A activation in vivo [1]. Critically, this effect is completely blocked by the selective 5‑HT₂A antagonist M100907 (0.01 mg/kg), but is not altered by the 5‑HT₂C antagonist RS102221 (3.0 mg/kg) [1]. This provides direct in vivo pharmacological validation that the compound's effects are mediated specifically through the 5‑HT₂A receptor, unlike less selective agonists where contributions from other receptors cannot be ruled out.

In Vivo 5‑HT₂A Specificity
Reported
HTR induced; blocked by M100907, not by RS102221
Confirms 5‑HT₂A-mediated in vivo pharmacology in behavioral model.
Mouse head‑twitch response assay.
In Vivo Pharmacology Head‑Twitch Response 5-HT2A Antagonist

NBOH-2C-CN: Research Applications


CNS 5‑HT₂A Target Engagement

Due to its high brain penetrance (Papp = 29 × 10⁻⁶ cm/s; free brain Cmax ≈ 200 nM within 15 minutes post‑dose) [1] and clean off‑target profile [1], NBOH-2C-CN is ideally suited for studies requiring robust and specific in vivo activation of central 5‑HT₂A receptors. The compound's effects can be confidently attributed to 5‑HT₂A engagement, as demonstrated by its selective blockade with M100907 [2].

Behavioral Model Validation

Researchers seeking to dissect the specific contribution of 5‑HT₂A receptors in behavioral models such as the head‑twitch response (HTR) or drug discrimination should prioritize NBOH-2C-CN. Its 30‑ to 180‑fold functional selectivity for 5‑HT₂A over 5‑HT₂C [1] ensures that behavioral outcomes are not confounded by simultaneous 5‑HT₂C activation, a limitation of less selective agonists like DOI [3].

SAR Studies of 5‑HT₂A Agonists

As a well‑characterized and highly selective N‑benzyl phenethylamine, NBOH-2C-CN serves as an excellent reference standard for SAR programs aimed at developing novel 5‑HT₂A‑targeted therapeutics. Its established binding affinity (Ki = 1.3 nM) , functional activity profile [1], and metabolic stability relative to NBOMe analogs [4] provide a robust benchmark for evaluating new chemical entities.

PK/PD Modeling & Bioanalysis

The availability of a validated LC‑MS/MS method for quantifying NBOH-2C-CN in plasma and brain tissue [4] makes it an expedient choice for pharmacokinetic/pharmacodynamic (PK/PD) studies. Researchers can directly apply the published method, saving significant time and resources on method development and validation, and can focus on correlating exposure with target engagement and behavioral outcomes.

Application
Selection Property
Validation Focus
CNS 5‑HT₂A target engagement studies
Brain penetration and off-target profile
5‑HT₂A‑specific behavioral blockade
Behavioral model 5‑HT₂A dissection
5‑HT₂A/5‑HT₂C functional selectivity
Antagonist‑specific HTR blockade
5‑HT₂A agonist SAR reference
Binding affinity and metabolic stability benchmarks
Functional activity and selectivity profiling
CNS PK/PD bioanalysis
Pre‑validated LC‑MS/MS method
Exposure‑response correlation in brain and plasma

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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